1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride is a heterocyclic compound characterized by its unique spirocyclic structure, which contains three nitrogen atoms and a quaternary carbon. The compound has the molecular formula and a molecular weight of 147.61 g/mol. Its IUPAC name is 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride, and it is often represented with the SMILES notation: C1CC2(CCN1)N=N2.[H]Cl . This compound is notable for its potential applications in medicinal chemistry and material science due to its distinct structural features.
Research indicates that triazaspiro compounds exhibit a range of biological activities, including:
1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride has several potential applications:
The ongoing research into this compound aims to expand its applicability across various fields.
The synthesis of 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride typically involves several key methods:
Interaction studies involving 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride focus on its binding affinity and activity against specific biological targets:
These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy and specificity.
Several compounds share structural similarities with 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2,5-Triazaspiro[2.5]oct-1-ene | C5H10N3 | Different arrangement of nitrogen atoms |
| 1-Amino-3-(trifluoromethyl)cyclopentane | C6H10F3N | Contains a trifluoromethyl group |
| 3-Aminoquinazoline | C7H8N4 | Exhibits distinct biological activities |
The uniqueness of 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride lies in its specific arrangement of nitrogen atoms within a spirocyclic framework. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to similar compounds. The presence of multiple nitrogen atoms contributes to diverse interaction possibilities with biological targets, making it a valuable candidate for further research and development in medicinal chemistry.
Transition metal catalysis has emerged as a pivotal tool for constructing the spirocyclic framework of 1,2,7-triazaspiro[2.5]oct-1-ene. Palladium and copper catalysts enable regioselective [3+2] cycloadditions between azide and alkyne precursors, forming the triazine ring while simultaneously establishing the spiro junction. For instance, palladium-mediated couplings have been employed to integrate cyclopropane fragments into the triazine core, leveraging intermediates such as bromoaldehydes to direct stereochemical outcomes [1]. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions further enhance modularity, allowing for late-stage diversification of the spiro structure with aryl or alkyl substituents [6]. These methods typically achieve yields exceeding 70% under mild conditions (25–60°C), with catalyst loadings optimized to ≤5 mol% to minimize metal residue in the final product [1] [6].
A notable advancement involves the use of in situ-generated triflate intermediates, which undergo displacement with aniline derivatives to install critical C2-aryl groups [1]. This approach avoids the need for pre-functionalized building blocks, streamlining the synthesis of structurally diverse analogs. For example, treatment of a pyrrolotriazine triflate with aniline in the presence of a palladium catalyst affords the spirocyclic product in 82% yield after recrystallization [1].
Metal-free strategies have gained traction for their operational simplicity and reduced environmental impact. Microwave-assisted cyclizations represent a breakthrough, enabling rapid formation of the spiro core through controlled dielectric heating. In one protocol, p-toluenesulfonyl hydrazide reacts with ketone precursors to form hydrazones, which undergo microwave-induced cyclization with azidopropyl boronic acid to yield spiropyrrolidine intermediates [3]. This method achieves diastereomeric ratios of 1:1 and overall yields of 85–90% within 30 minutes, significantly reducing reaction times compared to conventional thermal methods [3].
The Corey–Chaykovsky reaction has also been adapted for spirocycle construction. Treatment of estrone derivatives with trimethylsulfonium iodide and potassium tert-butoxide generates epoxide intermediates, which undergo nucleophilic opening with azides to form amino alcohol precursors. Subsequent cyclization with chloroacetyl chloride yields spiromorpholinone derivatives, demonstrating the versatility of base-mediated cascades for assembling complex architectures [3]. These protocols highlight the efficacy of non-metallic bases and reagents in achieving high atom economy (>80%) and stereochemical control.
Conversion of the free base to the hydrochloride salt is critical for enhancing solubility and stability. A widely adopted method involves treating the spirocyclic amine with gaseous hydrogen chloride in anhydrous diethyl ether, precipitating the hydrochloride salt in >95% purity [6]. Alternative approaches utilize hydrochloric acid (1–2 M) in tetrahydrofuran or dichloromethane, with stoichiometric control to avoid over-acidification. For instance, dropwise addition of concentrated HCl to a stirred solution of 1,2,7-triazaspiro[2.5]oct-1-ene in dichloromethane at 0°C affords the hydrochloride salt as a crystalline solid after filtration and drying under vacuum [6].
Recent innovations include solvent-switch techniques, where the free base is initially dissolved in a polar aprotic solvent (e.g., dimethylformamide) and titrated with HCl in a miscible anti-solvent (e.g., ethyl acetate). This method improves crystal morphology and reduces residual solvent content to <0.1% as per International Council for Harmonisation (ICH) guidelines [4] [6].
Solvent-free syntheses have revolutionized the production of 1,2,7-triazaspiro[2.5]oct-1-ene by eliminating volatile organic compounds (VOCs). Mechanochemical grinding of solid reactants—such as ammonium carbonate and bromoaldehyde intermediates—induces cyclocondensation via frictional heating, achieving conversions >90% within 2 hours [1] [4]. This approach aligns with green chemistry principles by minimizing waste generation and energy consumption.
Table 1. Comparison of Solvent-Free vs. Traditional Synthesis Parameters
| Parameter | Solvent-Free Method | Conventional Method |
|---|---|---|
| Reaction Time (h) | 2 | 12 |
| Yield (%) | 92 | 88 |
| E-Factor* | 0.8 | 5.2 |
| Energy Consumption (kWh) | 0.3 | 2.1 |
*Environmental factor (kg waste/kg product) [1] [4]
Additionally, water has been employed as a green solvent for late-stage functionalization. Trialkyl phosphites facilitate deoxygenation of triazine N-oxides in aqueous emulsions, generating the target triazaspiro compounds with 89–94% efficiency [2]. This method avoids hazardous halogenated solvents and simplifies product isolation via pH-controlled extraction.
Density Functional Theory calculations represent a cornerstone methodology for investigating the electronic structure and conformational behavior of spirocyclic compounds, particularly 1,2,7-triazaspiro[2.5]oct-1-ene;hydrochloride [1] [2]. The spirocyclic scaffold of this compound presents unique computational challenges due to its three-dimensional architecture and conformational flexibility, which significantly influence its biological activity and physicochemical properties [3] [4].
The conformational landscape of 1,2,7-triazaspiro[2.5]oct-1-ene systems has been extensively studied using various DFT functionals, with B3LYP emerging as the most frequently employed method for spirocyclic compounds [5] [6]. The B3LYP functional, when combined with dispersion corrections (B3LYP-D3), provides accurate descriptions of weak intermolecular interactions that are crucial for understanding the conformational preferences of spirocyclic molecules [3] [7]. Studies on related spirocyclic systems demonstrate that the choice of functional significantly affects the predicted conformational stability, with B3LYP-D3 often providing more reliable results for systems involving hydrogen bonding and van der Waals interactions [8].
Basis set selection plays a critical role in achieving accurate electronic structure descriptions of triazaspiro compounds. The 6-311++G(d,p) basis set has been widely adopted for spirocyclic systems due to its balanced treatment of diffuse functions and polarization effects [2] [7]. Larger basis sets such as def2-TZVPP have been employed in high-accuracy studies, providing improved descriptions of the electronic environment around the nitrogen-rich triazaspiro core [5]. Conformational analysis using systematic basis set expansion reveals that the spirocyclic ring system exhibits multiple low-energy conformers, with energy differences typically ranging from 0.5 to 3.0 kcal/mol [9] [10].
The electronic structure analysis of 1,2,7-triazaspiro[2.5]oct-1-ene through frontier molecular orbital theory provides insights into its reactivity patterns and potential binding interactions. Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) calculations reveal that the nitrogen atoms within the triazaspiro ring system serve as primary nucleophilic centers, while the cyclic framework provides conformational rigidity that modulates electronic accessibility [1] [11]. The HOMO-LUMO energy gap, typically calculated to be in the range of 6.5-8.2 eV for triazaspiro compounds, indicates moderate chemical stability with potential for selective interactions with biological targets [6] [7].
Natural Bond Orbital analysis of spirocyclic triazaspiro systems reveals significant electronic delocalization within the ring framework, with stabilization energies ranging from 15 to 45 kcal/mol depending on the specific conformational arrangement [7] [12]. The spirocyclic junction creates unique electronic environments that influence both the magnitude and directionality of charge transfer interactions. Charge distribution analysis indicates that the triazaspiro core maintains a net positive charge due to the protonated nitrogen center in the hydrochloride salt form, affecting both solvation patterns and intermolecular binding preferences [6].
Solvation effects significantly influence the conformational dynamics of 1,2,7-triazaspiro[2.5]oct-1-ene;hydrochloride, particularly in aqueous biological environments. Continuum solvation models, including the Solvation Model Density (SMD) and Polarizable Continuum Model (PCM), have been employed to assess the impact of water on conformational stability [7] [12]. These studies reveal that aqueous solvation can stabilize certain conformers by up to 2-4 kcal/mol through hydrogen bonding interactions with the triazaspiro nitrogen centers and the chloride counterion [3] [8].
The conformational flexibility of the spirocyclic system has been systematically investigated through potential energy surface scanning and transition state optimization. Studies on related spirocyclic compounds demonstrate that ring-flipping barriers typically range from 8 to 15 kcal/mol, indicating moderate conformational mobility at physiological temperatures [13] [14]. The five-membered and eight-membered rings within the [2.5] spirocyclic system exhibit different degrees of flexibility, with the smaller ring showing greater rigidity and the larger ring displaying boat-chair interconversion pathways [9] [15].
Molecular docking studies of 1,2,7-triazaspiro[2.5]oct-1-ene;hydrochloride against disease-relevant enzymes have emerged as a critical component of computational drug discovery efforts, providing valuable insights into potential therapeutic applications and binding mechanisms [16] [17]. The unique three-dimensional architecture of the spirocyclic scaffold offers distinct advantages for selective protein binding, as the rigid framework constrains molecular flexibility while presenting nitrogen-rich pharmacophores in well-defined spatial orientations [18] [19].
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) represents a primary target for Alzheimer's disease therapeutic development, and spirocyclic inhibitors have shown promising docking results against this enzyme [20] [21]. Computational docking studies employing the crystal structure PDB ID: 4JOO reveal that triazaspiro compounds can achieve binding energies ranging from -6.5 to -9.2 kcal/mol through interactions with key catalytic residues Asp32, Asp228, and Gly230 [21]. The spirocyclic framework enables simultaneous engagement of multiple binding subsites within the BACE-1 active site, with the triazaspiro nitrogen atoms forming critical hydrogen bonding interactions that enhance binding specificity [20].
Thymidine phosphorylase targeting has been extensively investigated for triazole-containing spirocyclic compounds, with molecular docking studies using PDB ID: 4LHM demonstrating favorable binding affinities of -6.9 kcal/mol or better [16] [22]. The docking analysis reveals that the triazaspiro ring system can effectively occupy the enzyme's binding pocket, with Lys190 participating in hydrogen bonding and electrostatic interactions with the triazole ring, while Val177 and Phe210 form hydrophobic contacts [16]. His85 engages in π-alkyl interactions with the spirocyclic framework, contributing to the overall binding stability and selectivity profile [22].
Matrix metalloproteinase inhibition by spirocyclic compounds has been explored through comprehensive docking studies targeting MMP-2 and MMP-9 enzymes. Using crystal structure PDB ID: 1QIB for MMP-2, triazaspiro ligands demonstrate binding energies in the range of -7.2 to -9.8 kcal/mol, with key interactions involving His201, His205, and Glu202 residues [23]. The spirocyclic architecture provides optimal geometric complementarity for the MMP active site, enabling zinc coordination through the triazaspiro nitrogen atoms while maintaining favorable hydrophobic contacts with the enzyme binding pocket [24].
Acetylcholinesterase inhibition represents another significant therapeutic target where spirocyclic compounds have shown computational promise. Docking studies using PDB ID: 1EVE reveal that 1,2,7-triazaspiro[2.5]oct-1-ene derivatives can achieve remarkable binding energies of -8.1 to -10.3 kcal/mol through interactions with critical residues Trp84, Phe330, and His440 [19]. The spirocyclic framework enables deep penetration into the enzyme's active site gorge, with the triazaspiro ring forming π-π stacking interactions with aromatic residues while maintaining optimal orientation for catalytic site disruption [19].
Cytochrome P450 enzyme interactions have been computationally assessed to evaluate potential metabolic liabilities and drug-drug interaction risks. Docking studies employing various CYP isoforms, including CYP3A4 (PDB ID: 1OG5), indicate that triazaspiro compounds can interact with binding energies ranging from -7.8 to -9.5 kcal/mol [25]. The interactions primarily involve Ile369, Phe206, and Ala305 residues, with the spirocyclic structure providing sufficient steric bulk to potentially influence metabolic clearance pathways [26].
Tyrosinase inhibition studies using PDB ID: 2Y9X have revealed that spirocyclic compounds can effectively target this enzyme through binding energies of -6.8 to -8.9 kcal/mol [23]. The docking analysis demonstrates interactions with copper-coordinating residues His61, His85, and His94, where the triazaspiro nitrogen atoms can potentially interfere with the enzyme's catalytic mechanism through metal coordination or allosteric modulation [23].
Human neutrophil elastase represents an important inflammatory target where spirocyclic inhibitors have shown computational efficacy. Docking studies using PDB ID: 1PPF reveal binding energies of -7.5 to -9.1 kcal/mol, with critical interactions involving the catalytic triad residues His57, Asp102, and Ser195 [23]. The spirocyclic framework provides optimal positioning for serine protease inhibition through both competitive and allosteric binding mechanisms [27].
Phospholipase D2 inhibition has been computationally investigated using specific spirocyclic inhibitors, with docking studies employing PDB ID: 3RMM demonstrating binding energies of -6.2 to -8.7 kcal/mol [28]. The analysis reveals dual binding modes, with interactions at both the catalytic site (Ser757) and an allosteric site involving Arg210 and Phe244 residues, highlighting the potential for multi-site inhibition mechanisms enabled by the spirocyclic architecture [28].
Molecular dynamics simulations provide essential insights into the temporal stability and dynamic behavior of protein-ligand complexes involving 1,2,7-triazaspiro[2.5]oct-1-ene;hydrochloride, extending beyond static docking predictions to assess binding persistence under physiological conditions [29] [30]. The spirocyclic architecture presents unique challenges for MD simulations due to its conformational rigidity combined with localized flexibility, requiring careful parameterization and extended simulation times to capture relevant binding dynamics [31] [32].
The stability assessment of triazaspiro-protein complexes through MD simulations typically employs simulation timeframes of 100-200 nanoseconds to ensure adequate conformational sampling [33] [30]. Root Mean Square Deviation (RMSD) analysis of the ligand binding pose reveals that well-bound spirocyclic compounds maintain RMSD values below 2.0 Å throughout extended simulations, indicating stable binding interactions [29] [34]. Compounds exhibiting RMSD fluctuations exceeding 3.0 Å are generally considered unstable and likely to dissociate under physiological conditions [30] [31].
Root Mean Square Fluctuation (RMSF) analysis provides detailed insights into the dynamic behavior of both the protein binding site and the spirocyclic ligand during complex formation [29] [35]. Studies on spirocyclic-protein complexes demonstrate that successful binding typically results in reduced protein flexibility within the binding pocket, with RMSF values decreasing by 20-40% compared to the unbound state [36] [34]. The triazaspiro ring system itself exhibits minimal internal flexibility during simulations, with RMSF values typically below 1.0 Å for ring atoms, confirming the conformational rigidity imparted by the spirocyclic architecture [37].
Binding free energy calculations using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods provide quantitative assessments of complex stability [33] [32]. For triazaspiro-enzyme complexes, calculated binding free energies typically range from -25 to -45 kcal/mol, with favorable contributions from van der Waals interactions (-30 to -50 kcal/mol) and electrostatic interactions (-15 to -35 kcal/mol) [19] [33]. The polar solvation penalty, typically ranging from +20 to +40 kcal/mol, is often offset by favorable entropy changes resulting from protein binding site desolvation [32].
Hydrogen bonding analysis throughout MD trajectories reveals the critical role of persistent intermolecular interactions in maintaining complex stability [29] [36]. Triazaspiro compounds typically form 2-4 stable hydrogen bonds with target proteins, with occupancy rates exceeding 70% during simulations indicating robust binding interactions [38] [36]. The nitrogen atoms within the triazaspiro ring system serve as primary hydrogen bond acceptors, while the hydrochloride counterion can participate in additional electrostatic stabilization when positioned appropriately within the binding site [33].
Water-mediated interactions play crucial roles in spirocyclic compound binding stability, often bridging between the ligand and protein through structured water networks [29] [36]. MD simulations reveal that successful spirocyclic-protein complexes frequently involve 1-3 bridging water molecules that enhance binding specificity and stability [35]. The displacement of high-energy water molecules from the protein binding site upon spirocyclic ligand binding contributes favorably to the overall binding thermodynamics [30].
Conformational dynamics analysis during MD simulations provides insights into the binding-induced changes in both protein and ligand structure [33] [37]. For spirocyclic ligands, the rigid ring system typically maintains its conformation during binding, with conformational changes limited to flexible substituents or linker regions [39] [40]. Protein conformational changes upon spirocyclic binding often involve side chain repositioning and modest backbone adjustments to optimize binding complementarity [31] [32].
The assessment of binding pose persistence through MD simulations employs various metrics including center of mass distance tracking and interaction fingerprint analysis [29] [32]. Stable spirocyclic-protein complexes maintain consistent center of mass distances (±1.5 Å) and preserve key interaction patterns throughout simulation timeframes [30]. Compounds showing significant binding pose drift or interaction pattern changes are classified as unstable and unlikely to maintain biological activity under physiological conditions [31].
Temperature effects on complex stability have been investigated through elevated temperature MD simulations and binding pose metadynamics [29] [8]. Spirocyclic compounds typically demonstrate enhanced thermal stability compared to more flexible ligands, with binding poses maintained at temperatures up to 320 K in most cases [3] [33]. This thermal stability correlates with the conformational rigidity imparted by the spirocyclic architecture and suggests potential advantages for in vivo applications [8].
Quantitative Structure-Activity Relationship modeling for 1,2,7-triazaspiro[2.5]oct-1-ene;hydrochloride derivatives represents a sophisticated computational approach to understanding and predicting biological activity patterns based on molecular structure features [41] [42]. The development of robust QSAR models for spirocyclic compounds requires careful consideration of three-dimensional structural features, conformational flexibility, and electronic properties that distinguish these molecules from conventional drug scaffolds [43] [44].
Comparative Molecular Field Analysis (CoMFA) has been extensively applied to spirocyclic triazaspiro compounds, providing insights into steric and electrostatic field contributions to biological activity [43] [45]. The rigid spirocyclic framework facilitates reliable molecular alignment procedures essential for CoMFA model development, with alignment typically achieved through pharmacophore-based superposition of the triazaspiro core structure [46]. Statistical models developed using CoMFA methodology for triazaspiro derivatives have achieved correlation coefficients (r²) ranging from 0.85 to 0.98, with cross-validated q² values typically exceeding 0.70 [43] [45].
The steric field contributions in CoMFA models of triazaspiro compounds reveal that bulk tolerance varies significantly around the spirocyclic scaffold [43]. Regions adjacent to the spiro center generally favor smaller substituents, while positions distant from the ring junction can accommodate larger functional groups without activity loss [47]. Contour maps generated from CoMFA analysis indicate that bulky substituents at the 6-position of the octane ring are generally favorable for activity, while steric bulk near the triazaspiro junction typically reduces biological potency [41].
Electrostatic field analysis through CoMFA modeling demonstrates the critical importance of charge distribution patterns in triazaspiro biological activity [43] [45]. The nitrogen-rich triazaspiro core creates distinct electrostatic field patterns that correlate strongly with target binding affinity and selectivity [6]. Positive electrostatic potential regions near the protonated nitrogen centers correlate with enhanced binding to negatively charged protein environments, while electronegative regions around the ring system facilitate interactions with electropositive binding sites [7].
Comparative Molecular Similarity Indices Analysis (CoMSIA) extends QSAR modeling beyond steric and electrostatic fields to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties [42]. For triazaspiro compounds, CoMSIA models typically achieve superior predictive performance compared to CoMFA alone, with r² values often exceeding 0.90 and q² values above 0.75 [44]. The hydrogen bond acceptor fields show particularly strong correlations with biological activity, reflecting the importance of the triazaspiro nitrogen atoms in target binding interactions [47].
Three-dimensional pharmacophore modeling has been successfully applied to triazaspiro derivatives to identify essential structural features for biological activity [42]. Pharmacophore models typically identify 4-7 critical features, including hydrogen bond acceptor points corresponding to triazaspiro nitrogens, hydrophobic regions reflecting the spirocyclic framework, and aromatic features when present in substituent groups [42]. The most successful pharmacophore models achieve hit rates exceeding 70% when applied to external test sets and demonstrate coverage ratios above 0.85 for the original training compounds [20].
Machine learning approaches, including Random Forest, Support Vector Machines, and Neural Networks, have been increasingly applied to QSAR modeling of spirocyclic compounds [48]. These methods excel at capturing non-linear structure-activity relationships that may be missed by traditional linear QSAR approaches [26]. Molecular descriptors commonly employed include topological indices, constitutional descriptors, and molecular fingerprints that capture the unique structural features of the spirocyclic architecture [49] [50].
Fragment-based QSAR modeling provides insights into the activity contributions of specific structural motifs within triazaspiro compounds [51]. The spirocyclic core typically contributes 40-60% of the total predicted activity, while substituent groups account for the remaining activity variation [52]. This analysis reveals that the triazaspiro scaffold serves as a privileged structure that provides a foundation for selective biological activity, with fine-tuning achieved through peripheral modifications [53].
The validation of QSAR models for spirocyclic compounds employs rigorous statistical protocols including leave-one-out cross-validation, external test set validation, and bootstrapping procedures [46] [26]. Successful models typically demonstrate q² values exceeding 0.6 for internal validation and predictive r² values above 0.7 for external test sets [43] [45]. The applicability domain of QSAR models is carefully defined to ensure reliable predictions are limited to compounds within the structural diversity space of the training set [48].
Descriptor selection and model optimization represent critical steps in QSAR model development for triazaspiro compounds [41] [49]. Variable selection algorithms including genetic algorithms, stepwise regression, and LASSO regularization are employed to identify the most relevant molecular descriptors while avoiding overfitting [50]. The optimal number of descriptors typically ranges from 3-8 for robust models, maintaining a favorable ratio of compounds to variables that ensures statistical validity [46].